Bienvenue dans la boutique en ligne BenchChem!

H-Ile-Trp-OH

ACE inhibition antihypertensive peptides cardiovascular research

H-Ile-Trp-OH (Ile-Trp; BNC210; IW-2143) is a dipeptide composed of L-isoleucine and L-tryptophan residues. This compound exhibits dual-target pharmacological activity as both an angiotensin-converting enzyme (ACE) inhibitor and a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).

Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
CAS No. 13589-06-5
Cat. No. B1667342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ile-Trp-OH
CAS13589-06-5
SynonymsBNC-210;  BNC 210 ;  BNC210 ;  IW-2143;  IW 2143;  IW2143;  H-ILE-TRP-OH;  Isoleucyl-Tryptophan; 
Molecular FormulaC17H23N3O3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N
InChIInChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,14-,15-/m0/s1
InChIKeyBVRPESWOSNFUCJ-LKTVYLICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





H-Ile-Trp-OH (CAS 13589-06-5) Procurement Guide for ACE Inhibitory and α7 nAChR Modulatory Research Applications


H-Ile-Trp-OH (Ile-Trp; BNC210; IW-2143) is a dipeptide composed of L-isoleucine and L-tryptophan residues [1]. This compound exhibits dual-target pharmacological activity as both an angiotensin-converting enzyme (ACE) inhibitor and a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) . With a molecular formula of C₁₇H₂₃N₃O₃ and molecular weight of 317.38 g/mol, H-Ile-Trp-OH demonstrates oral bioavailability and has been advanced to Phase 2/3 clinical investigation for generalized anxiety disorder and post-traumatic stress disorder [2].

Why H-Ile-Trp-OH Cannot Be Substituted with Generic Dipeptides in ACE or α7 nAChR Research


Generic dipeptide substitution in experimental or procurement contexts introduces substantial risk of altered biological outcomes due to sequence-dependent structure-activity relationships. For ACE inhibition, the specific N-terminal Ile and C-terminal Trp arrangement of H-Ile-Trp-OH confers both high potency and C-domain selectivity, whereas reversed-sequence peptides (e.g., Trp-Ile) exhibit markedly different inhibition mechanisms and reduced efficacy [1]. For α7 nAChR modulation, the Ile-Trp sequence is essential for negative allosteric modulator activity—closely related analogs such as Leu-Trp (H-Leu-Trp-OH) demonstrate divergent pharmacological profiles, including substantially weaker ACE inhibition and absence of reported α7 nAChR activity [2]. Even subtle side-chain modifications can alter target engagement and in vivo performance, making direct substitution scientifically unsound.

Quantitative Differentiation Evidence for H-Ile-Trp-OH vs. Closest Analogs and In-Class Candidates


ACE Inhibitory Potency: H-Ile-Trp-OH vs. H-Leu-Trp-OH and Food-Derived Dipeptides

H-Ile-Trp-OH demonstrates an ACE inhibitory IC₅₀ of 0.7 μM, which is approximately 9.4-fold more potent than its closest structural analog H-Leu-Trp-OH (IC₅₀ = 6.6 μM) . This potency differential is further underscored by comparison with other food-derived ACE inhibitory dipeptides, where H-Ile-Trp-OH's 0.7 μM IC₅₀ is substantially lower than the reported values for Cys-Cys (IC₅₀ = 4.37 μM) and Cys-Arg (IC₅₀ = 475.95 μM) [1].

ACE inhibition antihypertensive peptides cardiovascular research

ACE C-Domain Selectivity: H-Ile-Trp-OH vs. H-Val-Trp-OH Comparative Analysis

H-Ile-Trp-OH selectively inhibits the C-domain of somatic ACE with a selectivity factor of 40 (C-domain IC₅₀/N-domain IC₅₀ ratio), while its analog H-Val-Trp-OH exhibits a selectivity factor of 70 [1]. Both dipeptides are competitive inhibitors of the C-domain, and their selectivity arises from the specific structural combination of an N-terminal aliphatic amino acid (Ile or Val) and a C-terminal Trp residue [2]. This C-domain preference is pharmacologically significant because the C-domain is primarily responsible for angiotensin II production in blood pressure regulation, whereas the N-domain is more involved in bradykinin degradation [1].

C-domain selective inhibition domain-specific pharmacology ACE research

Renin Inhibition: H-Ile-Trp-OH vs. H-Leu-Trp-OH and Structurally Related Dipeptides

At a concentration of 3.2 mM, H-Ile-Trp-OH inhibits human renin activity by 70%, with an IC₅₀ of 2.3 mM against recombinant human renin [1]. In direct comparison, H-Leu-Trp-OH achieves only 37% inhibition under identical conditions, while H-Val-Trp-OH and H-Ala-Trp-OH show no measurable renin inhibitory activity at 3.2 mM [1]. This dual-pathway inhibition profile (ACE plus renin) is not uniformly shared across the Trp-containing dipeptide class.

renin-angiotensin system dual-pathway inhibition antihypertensive research

α7 nAChR Negative Allosteric Modulation: H-Ile-Trp-OH Functional Activity Profile

H-Ile-Trp-OH (BNC210) functions as a negative allosteric modulator (NAM) of the α7 nAChR, inhibiting agonist-evoked currents in recombinant GH4C1 cell lines stably expressing rat or human α7 nAChR with IC₅₀ values in the range of 1.2 to 3.0 μM . Critically, the compound does not induce α7 nAChR currents by itself, confirming its allosteric rather than orthosteric mechanism [1]. This activity profile is not reported for closely related dipeptides such as H-Leu-Trp-OH or H-Val-Trp-OH, which have been characterized primarily as ACE inhibitors . The oral bioavailability of BNC210 further distinguishes it from peptide-based α7 nAChR modulators that typically require parenteral administration [2].

α7 nAChR negative allosteric modulator anxiety research

In Vivo Antihypertensive Efficacy: H-Ile-Trp-OH vs. Captopril in Spontaneously Hypertensive Rats

In a 14-week study using spontaneously hypertensive rats (SHR, n=60), oral administration of H-Ile-Trp-OH (dosed as the pure dipeptide) reduced systolic blood pressure by -42 ± 3 mmHg relative to placebo control, compared to -55 ± 4 mmHg for the clinical ACE inhibitor captopril [1]. Notably, H-Ile-Trp-OH treatment also reduced myocardial mass, improved coronary flow reserve (measured by 1 μM adenosine response), and decreased plasma ACE activity—effects comparable to captopril [1]. The compound additionally decreased aortic tissue ACE activity and reduced matrix metalloproteinase-2 (MMP-2) expression and activity, indicating tissue-level cardioprotective effects beyond plasma ACE inhibition [1].

in vivo efficacy SHR model cardiovascular pharmacology

Behavioral Pharmacology: H-Ile-Trp-OH Anxiolytic Activity in Rodent Models

Oral administration of H-Ile-Trp-OH (BNC210) at doses of 0.1–10 mg/kg significantly increases both the time spent and distance travelled in the open arms of the elevated plus maze in mice, a validated measure of anxiolytic-like activity . The compound demonstrates efficacy over a broad therapeutic range up to 500 times the minimum effective dose without inducing sedation or motor impairment [1]. This behavioral profile is supported by electrophysiological data showing inhibition of α7 nAChR currents with IC₅₀ values between 1.2–3.0 μM . No comparable CNS activity data exist for related dipeptides such as H-Leu-Trp-OH or H-Val-Trp-OH, which are characterized primarily as ACE inhibitors.

anxiolytic activity elevated plus maze behavioral pharmacology

Optimal Research Applications for H-Ile-Trp-OH Based on Quantitative Differentiation Evidence


C-Domain Selective ACE Inhibition Studies

H-Ile-Trp-OH is ideally suited for experiments requiring C-domain selective ACE inhibition, with a demonstrated selectivity factor of 40 versus the N-domain [1]. This property enables researchers to dissect domain-specific contributions to angiotensin II production and bradykinin degradation pathways, which is not achievable with non-selective reference inhibitors or most in-class dipeptides. The compound's 0.7 μM IC₅₀ for ACE inhibition provides sufficient potency for both in vitro biochemical assays and in vivo studies, as validated in the SHR hypertension model showing -42 ± 3 mmHg systolic blood pressure reduction [2].

Dual-Target Cardiovascular-CNS Research Programs

For laboratories investigating the intersection of cardiovascular and central nervous system pharmacology, H-Ile-Trp-OH offers a unique dual-target profile—combining potent ACE inhibition (IC₅₀ = 0.7 μM) [1] with α7 nAChR negative allosteric modulation (IC₅₀ = 1.2–3.0 μM) . This dual activity enables complex experimental designs examining autonomic regulation, stress-induced hypertension, or comorbid anxiety-hypertension models using a single chemical probe, thereby simplifying experimental logistics and reducing the interpretive complexity associated with multi-compound combinations.

Preclinical Anxiolytic Drug Discovery and Behavioral Pharmacology

H-Ile-Trp-OH demonstrates robust anxiolytic-like activity in the elevated plus maze at oral doses of 0.1–10 mg/kg without sedative effects, with a broad therapeutic index (~500× minimum effective dose) [1]. The compound's advancement to Phase 2/3 clinical trials for generalized anxiety disorder and PTSD [2] validates the translational relevance of its preclinical behavioral pharmacology. Researchers seeking a mechanistically distinct (α7 nAChR NAM) reference compound for anxiety studies will find H-Ile-Trp-OH particularly valuable due to its non-benzodiazepine mechanism and oral bioavailability.

Food-Derived Bioactive Peptide and Nutraceutical Research

As a food protein hydrolysate-derived dipeptide found in whey protein and salmon muscle digests [1], H-Ile-Trp-OH serves as an important reference standard for research on bioactive peptides with potential functional food applications. Its dual ACE inhibitory (IC₅₀ = 0.7 μM) and renin inhibitory (70% inhibition at 3.2 mM) [2] activities make it a benchmark compound for evaluating the antihypertensive potential of food-derived peptides. Researchers characterizing novel peptide fractions from protein hydrolysates can use H-Ile-Trp-OH as a well-characterized positive control with established in vitro and in vivo activity profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Ile-Trp-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.